molecular formula C15H12ClNO4S B12157322 2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid

2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid

Cat. No.: B12157322
M. Wt: 337.8 g/mol
InChI Key: DUMZYNZJPHZSRR-UHFFFAOYSA-N
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Description

2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and an indole sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride under basic conditions to form the indole sulfonyl intermediate. This intermediate is then reacted with 2-chloro-5-bromobenzoic acid in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted benzoic acids .

Scientific Research Applications

2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.

    5-chloro-2,3-dihydro-1H-indole-1-sulfonylbenzoic acid: Similar structure but different substitution pattern.

    2-chloro-5-(1H-indole-1-sulfonyl)benzoic acid: Lacks the dihydro component, leading to different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its combination of a chloro-substituted benzoic acid with an indole sulfonyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12ClNO4S

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C15H12ClNO4S/c16-13-6-5-11(9-12(13)15(18)19)22(20,21)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2,(H,18,19)

InChI Key

DUMZYNZJPHZSRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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